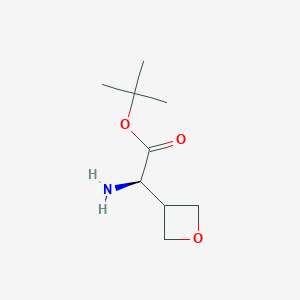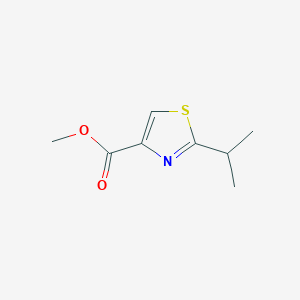
3-Amino-6-chloropicolinaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloropicolinaldehyde hydrochloride is a chemical compound with the molecular formula C6H6ClN2O·HCl. It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a chlorine atom at the 6-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropicolinaldehyde hydrochloride typically involves the chlorination of picolinaldehyde followed by the introduction of an amino group. One common method includes:
Chlorination: Picolinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using industrial-grade chlorinating agents to ensure efficient chlorination.
Controlled Amination: Employing controlled conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropicolinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted picolinaldehyde derivatives.
Scientific Research Applications
3-Amino-6-chloropicolinaldehyde hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropicolinaldehyde hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloropicolinaldehyde
- 3-Amino-4-chloropicolinaldehyde
- 3-Amino-2-chloropicolinaldehyde
Uniqueness
3-Amino-6-chloropicolinaldehyde hydrochloride is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H6Cl2N2O |
|---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
3-amino-6-chloropyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-6-2-1-4(8)5(3-10)9-6;/h1-3H,8H2;1H |
InChI Key |
FHKHUBGYJWUSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)



![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)



